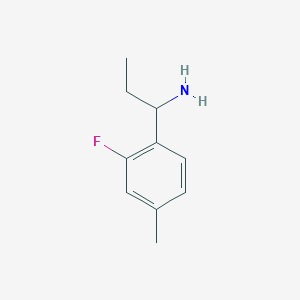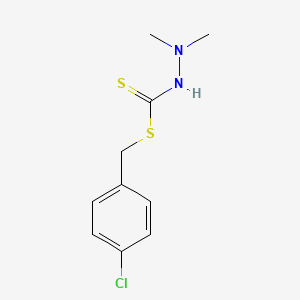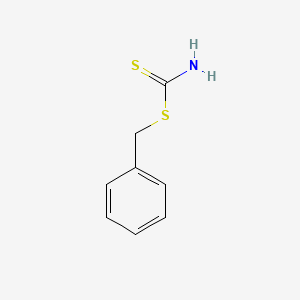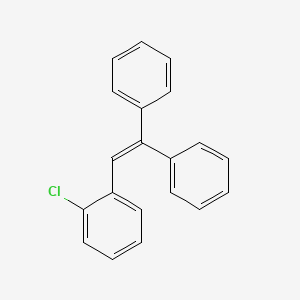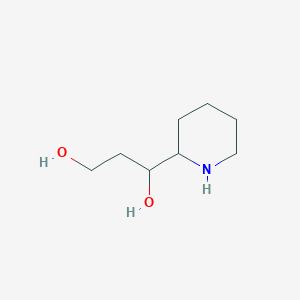
1-(Piperidin-2-yl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperidin-2-yl)propane-1,3-diol is a compound that features a piperidine ring attached to a propane-1,3-diol moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds. The presence of both piperidine and diol functionalities in this compound makes it an interesting subject for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the alkylation of piperidine with a suitable diol precursor. For instance, the reaction of piperidine with 1,3-dichloropropane in the presence of a base can yield the desired product. Another method involves the reduction of a corresponding ketone or aldehyde intermediate using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(Piperidin-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield ketones or aldehydes, while reduction can produce saturated alcohols.
科学研究应用
1-(Piperidin-2-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 1-(Piperidin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The diol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
1-(Pyridin-2-yl)propane-1,3-diol: Similar structure but with a pyridine ring instead of piperidine.
2-(Piperidin-4-yl)propane-1,3-diol: Similar structure but with the piperidine ring attached at a different position.
Uniqueness
1-(Piperidin-2-yl)propane-1,3-diol is unique due to the specific positioning of the piperidine ring and the diol group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
1-piperidin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h7-11H,1-6H2 |
InChI 键 |
LDIZKEGFFZSCLK-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



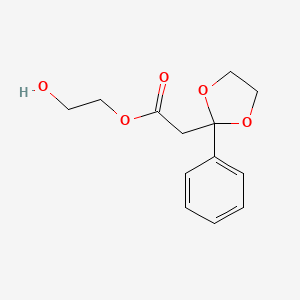
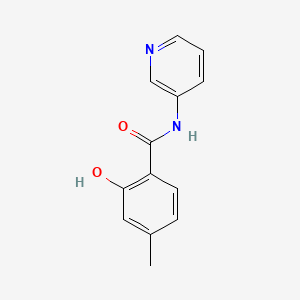



![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
